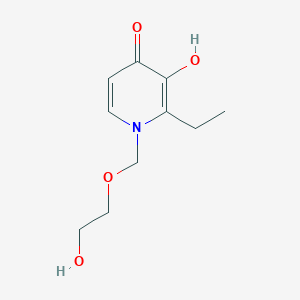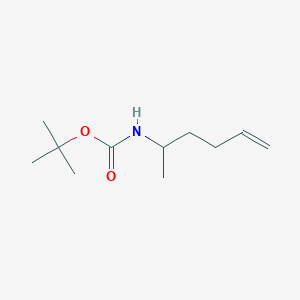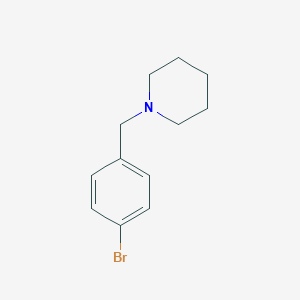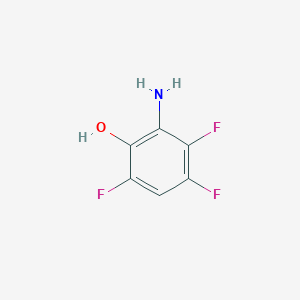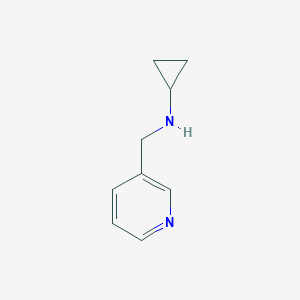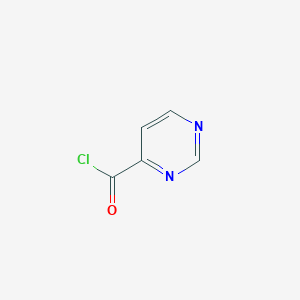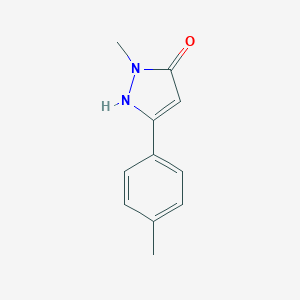
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. MPTP is a pyrazolone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been thoroughly investigated.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of cyclooxygenase and lipoxygenase enzymes. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has several advantages for lab experiments, including its relative ease of synthesis and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol. These include further investigations into its potential applications as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, studies are needed to fully understand its mechanism of action and to determine its potential toxicity in humans. Further research is also needed to explore the potential use of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in the treatment of neurological disorders and cognitive impairment.
Métodos De Síntesis
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol can be synthesized through different methods, including the reaction of p-toluidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of p-toluenesulfonic acid with ethyl acetoacetate, followed by the addition of hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, as well as a precursor in the synthesis of other pyrazolone derivatives. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Propiedades
Número CAS |
189559-91-9 |
|---|---|
Nombre del producto |
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol |
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3 |
Clave InChI |
BSLICBVVXRELHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
Sinónimos |
2,4-DIHYDRO-2-METHYL-5-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




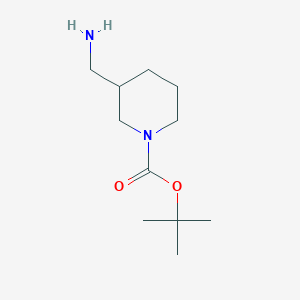
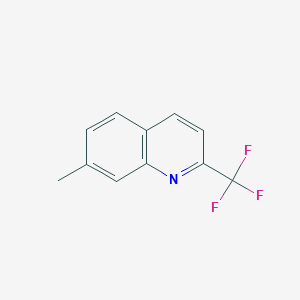
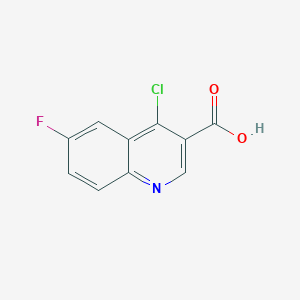

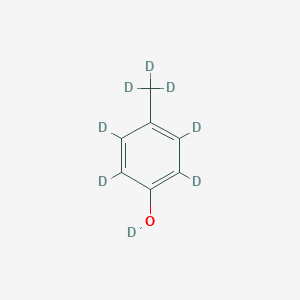
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
